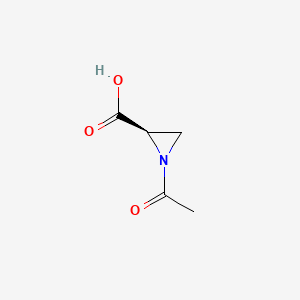

(2R)-1-acetylaziridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-acetylaziridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-3(7)6-2-4(6)5(8)9/h4H,2H2,1H3,(H,8,9)/t4-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCZWZLUXRQKTQ-NJXYFUOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1C[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control for 2r 1 Acetylaziridine 2 Carboxylic Acid and Its Derivatives

Strategies for Asymmetric Synthesis of Aziridine-2-carboxylic Acid Scaffolds

The asymmetric synthesis of aziridine-2-carboxylic acid scaffolds can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, stereoselectivity, and operational simplicity. These methods include the utilization of naturally occurring chiral molecules, the development of sophisticated catalytic systems, and the application of classic name reactions adapted for asymmetric synthesis.

Chiral Pool Approaches Utilizing Amino Acid Precursors (e.g., D-Serine, L-Threonine)

The use of readily available and optically pure amino acids, such as D-serine and L-threonine, represents a conceptually straightforward and effective strategy for the synthesis of chiral aziridine-2-carboxylates. clockss.orgru.nl This approach leverages the inherent stereochemistry of the starting material to establish the desired configuration in the final aziridine (B145994) product.

The conversion of amino alcohols derived from these amino acids into aziridines is a well-established method. clockss.org For instance, N-protected (S)-serine or (S)-threonine esters can be converted to their corresponding N-trityl (Tr) derivatives. Subsequent treatment with sulfuryl chloride and triethylamine (B128534) at low temperatures facilitates the cyclization to afford N-Tr-aziridinecarboxylates in high yields. clockss.org Specifically, the benzyl (B1604629) ester of N-Tr-(S)-serine yields the corresponding aziridine in 90% yield, while the N-Tr-(S)-threonine derivative gives a 94% yield. clockss.org Similarly, N-tosylated (Ts) derivatives of serine or threonine esters can undergo cyclization under phase-transfer catalysis conditions using p-toluenesulfonyl chloride and potassium carbonate to produce N-Ts-aziridinecarboxylates. clockss.org

A notable application of this strategy is the synthesis of (2R)-aziridine-2-carboxylic acid containing dipeptides. semanticscholar.orgnih.gov The synthesis commences with the conversion of D-serine to its methyl ester hydrochloride, which then serves as a precursor for the aziridine ring. semanticscholar.org This approach highlights the utility of the chiral pool in constructing more complex peptide structures incorporating the aziridine motif. semanticscholar.orgnih.gov

Table 1: Chiral Pool Synthesis of Aziridine-2-carboxylates from Amino Alcohols

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Tr-(S)-serine benzyl ester | SO₂Cl₂, Et₃N, -50 °C | N-Tr-aziridine-2-carboxylate | 90 | clockss.org |

| N-Tr-(S)-threonine benzyl ester | SO₂Cl₂, Et₃N, -50 °C | N-Tr-3-methyl-aziridine-2-carboxylate | 94 | clockss.org |

| N-Ts-(S)-serinate | TsCl, K₂CO₃, PTC | N-Ts-aziridine-2-carboxylate | Good | clockss.org |

| D-Serine | 1. SOCl₂, MeOH; 2. Protection/Activation | (2R)-Aziridine-2-carboxylic acid derivatives | High | semanticscholar.org |

Asymmetric Catalytic Aziridination Reactions

Catalytic methods for aziridination offer a powerful alternative to stoichiometric approaches, enabling the use of small amounts of a chiral catalyst to generate large quantities of enantioenriched products. These reactions often involve the transfer of a nitrene or carbene equivalent to an olefin or imine.

Copper complexes are among the most widely used catalysts for the asymmetric aziridination of olefins. chemrxiv.orgnih.gov These reactions typically employ a nitrene precursor, such as a sulfonyl- or phosphoryl-protected iminoiodinane, which transfers the nitrogen group to the double bond. nih.govcore.ac.uk The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the copper center.

For instance, the copper-catalyzed aziridination of cinnamate (B1238496) esters using PhI=NTs as the nitrene source has been well-documented. nih.gov The choice of chiral ligand is crucial for achieving high enantioselectivity. acs.org While early systems showed good yields, achieving high enantioselectivity, particularly for simple olefins like styrene, remained a challenge. core.ac.uk More recent advancements have focused on the development of novel chiral ligands and catalytic systems to overcome these limitations. chemrxiv.orgacs.org Copper-catalyzed reactions can also be applied to the azidation of acrylamides, providing access to azidated chiral molecules. researchgate.net Furthermore, copper catalysis is effective for the CO2 insertion into dialkylvinylborane intermediates, leading to α-alkyl acrylic acids with high regio- and stereoselectivity, which can be precursors for aziridination. nih.gov Late-stage photoinduced copper-catalyzed azidoarylation of alkenes has also been developed. acs.org

Beyond copper, other transition metals have been employed in asymmetric aziridination. nih.gov Cobalt-based metalloradical catalysis, for example, enables the enantioselective radical aziridination of alkenes using carbonyl azides as the nitrogen source. nih.gov This method is applicable to both aromatic and electron-deficient olefins, producing N-carbonyl aziridines in high yields and with excellent enantioselectivities. nih.gov Iron complexes with D2-symmetric tetra-NHC ligands have also been explored for stereospecific aziridination between aryl azides and aliphatic alkenes, although with low enantiomeric excesses reported in initial studies. nih.gov The design of the chiral ligand sphere around the metal is critical for inducing asymmetry. acs.org

Organocatalysis has emerged as a powerful metal-free alternative for asymmetric aziridination. acs.orgnih.govacs.orgnih.gov These methods often rely on the activation of the olefin or the nitrogen source through the formation of chiral intermediates. For example, iminium salt catalysis can be used for the aziridination of styrenes with [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs). nih.gov This reaction is thought to proceed through a diaziridinium salt as the active oxidant. nih.gov Another organocatalytic approach involves the aza-Michael addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, followed by ring closure. nih.gov This strategy, often employing chiral amines as catalysts, typically yields trans-substituted aziridines. nih.gov Thiourea-based organocatalysts have also been successfully applied in the asymmetric aziridination of α-acyl acrylates. researchgate.net

Table 2: Comparison of Catalytic Aziridination Methods

| Catalytic System | Catalyst Type | Typical Substrates | Key Features | Reference(s) |

|---|---|---|---|---|

| Copper-Catalyzed | Transition Metal | Cinnamate esters, Acrylamides | Well-established, ligand-dependent enantioselectivity | chemrxiv.orgnih.govresearchgate.net |

| Cobalt-Catalyzed | Transition Metal | Aromatic and electron-deficient olefins | Radical mechanism, uses carbonyl azides | nih.gov |

| Iron-Catalyzed | Transition Metal | Aryl azides, aliphatic alkenes | Employs tetra-NHC ligands, developing area | nih.gov |

| Iminium Salt | Organocatalyst | Styrenes | Metal-free, polar stepwise mechanism | nih.gov |

| Chiral Amine | Organocatalyst | α,β-Unsaturated carbonyls | Aza-Michael initiation, yields trans-aziridines | nih.gov |

| Thiourea | Organocatalyst | α-Acyl acrylates | Metal-free, hydrogen-bonding interactions | researchgate.net |

Nitrene transfer reactions are a cornerstone of aziridine synthesis, involving the addition of a nitrene species to an alkene. elsevierpure.comnih.gov While historically, nitrene precursors like (N-arylsulfonylimino)phenyliodinane have been used, which produce iodobenzene (B50100) as a byproduct, there is a growing interest in using azides as more atom-economical nitrene sources. core.ac.ukelsevierpure.com Transition metal catalysts, such as those based on ruthenium or cobalt, can decompose azides under mild conditions to generate the reactive nitrene species in a catalytic cycle. core.ac.ukelsevierpure.com The stereospecificity of these reactions is a key advantage, with singlet nitrenes generally adding to alkenes in a stereoretentive manner. nih.gov

Carbene transfer reactions to imines represent a complementary approach to aziridine synthesis. nih.govacs.org In these reactions, a carbene, often generated from a diazo compound, adds to the C=N bond of an imine. nih.gov This method is particularly useful for constructing polysubstituted aziridines. acs.org The reaction of imines with donor/donor carbenes generated in situ from the cyclization of enynones provides an efficient route to such complex aziridines. acs.org

Aza-Darzens Reaction Variations and Stereochemical Outcomes

The aza-Darzens reaction, the nitrogen analog of the Darzens glycidic ester condensation, involves the reaction of an imine with an α-halo ester enolate to form an aziridine. nih.govorganic-chemistry.org This reaction is a powerful tool for the synthesis of aziridine-2-carboxylates. rsc.org The stereochemical outcome of the aza-Darzens reaction is highly dependent on the reaction conditions and the nature of the reactants.

Brønsted acid catalysis has been shown to be effective in promoting the direct aza-Darzens synthesis of N-alkyl cis-aziridines from Schiff bases and diazo compounds. organic-chemistry.org This method offers mild conditions and high cis-diastereoselectivity. organic-chemistry.org Asymmetric versions of the aza-Darzens reaction have been developed using chiral auxiliaries or catalysts. nih.govrsc.org For example, the reaction of a chiral enolate derived from bromoacetylcamphorsultam with N-(diphenyl-phosphinyl)imines proceeds with high diastereoselectivity to give cis-aziridines. rsc.org

A notable multicomponent variation is the BOROX-controlled aza-Darzens system developed by Wulff. nih.govnih.gov This reaction utilizes a chiral boroxinate catalyst formed in situ from a helically chiral biphenol ligand, an amine, and a borate. nih.gov This catalytic system effectively controls the stereochemistry of the aziridination of imines with ethyl diazoacetate, allowing for the selective synthesis of cis-aziridines with high enantiomeric excess. nih.govnih.gov The versatility of this method is highlighted by its application in the synthesis of all four stereoisomers of sphinganine. nih.gov Supramolecular catalysis has also been applied to the aza-Darzens reaction, where a nanovessel catalyst can reverse the diastereoselectivity compared to the reaction in bulk solution, favoring the trans-isomer. escholarship.org

Ring-Closure Strategies from Substituted Amines and Halides

One of the most fundamental and established methods for constructing the aziridine ring is through the intramolecular cyclization of β-substituted amines, often referred to as the Gabriel-Cromwell type cyclization. nih.govillinois.edu This strategy typically involves a precursor molecule containing an amine and a leaving group, such as a halide, in a 1,2-relationship. The reaction proceeds via an intramolecular nucleophilic substitution (SN2) where the amine attacks the carbon bearing the halide, displacing it to form the strained three-membered ring. youtube.com

The efficiency and stereochemical outcome of this ring closure are highly dependent on the reaction conditions and the nature of the substituents. For instance, the conversion of 2-amino alcohols into aziridines requires the activation of the hydroxyl group into a good leaving group. clockss.org A classic approach is the Wenker synthesis, where amino alcohols are treated with sulfuric acid and then cyclized with a base. organic-chemistry.org An improved, milder variation of the Wenker synthesis involves converting amino alcohols to their hydrogen sulfates with chlorosulfonic acid, followed by cyclization with sodium hydroxide (B78521) or even the less nucleophilic sodium carbonate. organic-chemistry.org This method is particularly useful for substrates that are unstable in hot sulfuric acid. organic-chemistry.org

The choice of base and solvent plays a critical role. For the synthesis of N-tosyl aziridines from amino alcohols, less hindered substrates can be tosylated and cyclized in situ with high yields using potassium hydroxide in a water/dichloromethane system. organic-chemistry.org For more substituted amino alcohols, using potassium carbonate in acetonitrile (B52724) often provides better results. organic-chemistry.org Similarly, trans-methyl N-Ts-3-arylaziridinecarboxylates can be synthesized in excellent yields (83-97%) by treating alkyl cinnamate-derived haloamines with potassium carbonate in acetonitrile at room temperature. clockss.org

Table 1: Comparison of Ring-Closure Conditions for Aziridine Synthesis

| Precursor Type | Reagents | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino Alcohols | Chlorosulfonic Acid | NaOH / Na₂CO₃ | - | Good | organic-chemistry.org |

| Substituted Amino Alcohols | Tosyl Chloride | KOH | Water/DCM | High | organic-chemistry.org |

| Higher Substituted Amino Alcohols | Tosyl Chloride | K₂CO₃ | Acetonitrile | Good | organic-chemistry.org |

Enzymatic Synthesis Approaches to Aziridine Carboxylic Acids

Nature employs distinct strategies for installing the aziridine moiety, which has inspired the development of enzymatic synthetic methods. nih.gov In the biosynthesis of natural products like ficellomycin, an aziridine ring is formed when a primary hydroxyl group is activated as a sulfonate, which is then displaced by an α-amine. nih.gov A different, oxidative C-N bond formation strategy is used in the biosynthesis of other natural products. nih.gov

Research into mononuclear non-heme-iron (Fe/II) and 2-oxoglutarate (2OG) dependent oxygenases has revealed their capacity to catalyze aziridination. nih.gov These enzymes can perform C-H bond activation followed by C-N bond formation. For example, the enzyme TqaL catalyzes the aziridination of valine in the biosynthesis of a non-proteinogenic amino acid. nih.gov The mechanism is believed to involve an iron(IV)-oxo species that initiates the ring closure by cleaving a C-H bond. nih.gov Subsequent experiments provide evidence for the polar capture of a resulting carbocation species by the amine to complete the aziridine installation. nih.gov This enzymatic approach offers a highly stereoselective route to aziridine-containing molecules under mild conditions, avoiding the need for pre-functionalized substrates often required in traditional chemical synthesis. nih.gov

Specific Synthesis of (2R)-1-Acetylaziridine-2-carboxylic Acid

The synthesis of the title compound requires precise control over both the formation of the aziridine ring with the correct stereochemistry and the subsequent N-acetylation.

Acetylation Strategies for N-Protection

The nitrogen atom of the aziridine ring is nucleophilic and is often protected to modulate its reactivity or to install a desired functional group. For the synthesis of (2R)-1-acetylaziridine-2-carboxylic acid, an acetyl group is introduced. The parent compound, aziridine-2-carboxylic acid, is a reactive amino acid unit susceptible to ring-opening by nucleophiles. nih.gov Protecting the nitrogen with an electron-withdrawing group, such as an acetyl group, can activate the aziridine ring, making it more susceptible to ring-opening at the C3 position. clockss.org

While specific literature on the direct acetylation of (2R)-aziridine-2-carboxylic acid is limited, general procedures for N-functionalization of aziridines are well-established. Acetylation is typically achieved using standard reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a non-nucleophilic base to scavenge the acid byproduct. The choice of reaction conditions is crucial to avoid unwanted side reactions, such as ring-opening or racemization.

Cyclization Methods for Aziridine Ring Formation

Achieving the desired (2R) stereochemistry is a critical step in the synthesis. Asymmetric synthesis is often employed to prepare enantiopure aziridines. clockss.org One common strategy involves starting from a chiral pool material, such as a naturally occurring amino acid or epoxide. clockss.org For instance, (2R)-aziridine-2-carboxylic acid can be conceptually derived from L-serine or D-cysteine through multi-step sequences involving the formation of a β-leaving group and subsequent intramolecular cyclization.

Another powerful method is the catalytic asymmetric aziridination of olefins. illinois.edu While this is more common for synthesizing 3-substituted aziridines, related principles can be applied. For example, the Wulff-type aziridination, which uses diazo compounds and a chiral boron-based catalyst, can produce cis-aziridine esters with high enantiomeric purity (90-95% ee). The Gabriel-Cromwell cyclization of halogenated substrates with amines is also a well-explored method for obtaining 3-aryl substituted aziridines, where stereocontrol can be induced by chiral auxiliaries or reagents. nih.govmdpi.com For instance, the aza-Darzen reaction, involving the addition of enolates from α-bromoesters to imines, can yield aziridines with excellent stereoselectivity (>95% dr) when a chiral auxiliary like N-bromoacetylcamphorsultam is used. mdpi.com

Optimization Strategies and Challenges in Large-Scale Synthesis

Scaling up the synthesis of strained, reactive molecules like (2R)-1-acetylaziridine-2-carboxylic acid presents several challenges. Key issues in aziridine synthesis include the potential toxicity of reagents, the instability of the aziridine ring to acidic or nucleophilic conditions, and the need for stringent control of stereochemistry. nih.govclockss.org

Optimization strategies often focus on:

Process Safety: Replacing hazardous reagents with safer alternatives.

Atom Economy: Utilizing catalytic methods, such as asymmetric aziridination, to reduce waste compared to stoichiometric chiral auxiliary-based approaches. illinois.edu

Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to maximize yield and minimize byproduct formation. For example, in some cyclization reactions, the best selectivity and yield are achieved within a narrow temperature range and a specific reaction time. nih.gov

Purification: Developing efficient and scalable purification methods to isolate the desired product from starting materials, byproducts, and catalysts, which can be challenging due to the reactivity of the aziridine ring.

Enzymatic methods, while offering high selectivity, face their own scale-up challenges, including enzyme stability, production costs, and reaction rates. nih.gov

Control of Racemization and Byproduct Formation During Synthesis

Maintaining the enantiopurity of the (2R) stereocenter is paramount throughout the synthesis. The α-proton of the carboxylic acid is susceptible to epimerization (racemization) under certain conditions, particularly basic or harsh thermal conditions. google.com

During cyclization, the formation of the undesired diastereomer or enantiomer must be suppressed. This is achieved through substrate control (starting from an enantiopure precursor) or reagent control (using a chiral catalyst or auxiliary). illinois.educlockss.org During the N-acetylation step, the choice of base is critical. A strong base could deprotonate the α-carbon, leading to racemization, or act as a nucleophile, leading to ring-opening. Therefore, a hindered, non-nucleophilic base is preferred. Byproduct formation is often a result of the high ring strain (26-27 kcal/mol) of the aziridine, which makes it prone to ring-opening reactions. clockss.org Careful selection of nucleophiles and reaction conditions is necessary to ensure the desired transformation occurs without cleaving the ring. rsc.org

Stereochemical Integrity and Control in Synthetic Pathways

The synthesis of (2R)-1-acetylaziridine-2-carboxylic acid and its derivatives demands rigorous control over stereochemistry, as the biological activity and synthetic utility of these molecules are intrinsically linked to their three-dimensional structure. This section explores the advanced methodologies employed to establish and maintain the desired stereochemistry throughout the synthetic sequence.

Diastereoselective and Enantioselective Approaches

The creation of the chiral centers in aziridine-2-carboxylic acid derivatives with high stereoselectivity is a cornerstone of their synthesis. Both diastereoselective and enantioselective strategies have been successfully implemented.

Diastereoselective Syntheses:

Diastereoselective approaches often rely on the use of chiral auxiliaries or substrates to direct the stereochemical outcome of the aziridination reaction. One classic and effective method is the Gabriel-Cromwell type cyclization of halogenated substrates. nih.gov This intramolecular nucleophilic substitution is generally stereospecific, requiring a trans coplanar arrangement of the amine and the leaving group. clockss.org

Another powerful strategy involves the aza-Darzens reaction. In some instances, the use of specific imine aryl substituents can lead to an inversion of stereochemistry, yielding trans-aziridines. mdpi.com The stereochemical outcome is highly dependent on the reaction conditions and the nature of the reactants. For example, benzyne-promoted Darzen-type reactions have been shown to produce 3-arylated aziridine-2-carboxylates with high trans-selectivity (>98:2 dr). mdpi.com

The addition of diazoacetates to imines, often catalyzed by transition metals like copper, is a versatile method for synthesizing aziridine-2-carboxylates. clockss.org However, these reactions can sometimes result in a mixture of cis and trans isomers, with the selectivity being influenced by the nitrogen substituent on the imine. clockss.org

Enantioselective Syntheses:

Enantioselective methods aim to create a specific enantiomer of the aziridine product. Organocatalysis has emerged as a powerful tool in this regard. For instance, the enantioselective organocatalytic aziridination of α,β-unsaturated aldehydes can produce trans-aziridine aldehydes with high enantioselectivity (>80% ee). mdpi.com

The use of chiral catalysts is another prominent enantioselective strategy. Chiral guanidinium (B1211019) salts derived from 1,2-diphenylethylenediamine have been used to achieve high diastereo- and enantioselectivity in the synthesis of trans-N-Bn-3-(3,4-methylenedioxyphenyl)-aziridinecarboxylate, affording the product in 82% yield with 97% ee. clockss.org In this case, the (S,S)-guanidinium salt leads to the formation of the (2R)-excess aziridinecarboxylate. clockss.org

Copper-catalyzed asymmetric aza-Darzens reactions using bisoxazoline ligands have also been explored for stereochemical control, although the effectiveness in aziridine formation can be lower than in the corresponding racemic process. clockss.org A significant advancement is the copper hydride kinetic resolution of racemic 2H-azirines, which allows for the asymmetric preparation of N-H aziridine-2-carboxylates with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%).

Below is a table summarizing selected enantioselective approaches:

| Method | Catalyst/Reagent | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Organocatalytic Aziridination | Chiral amine catalyst | trans | >80% | mdpi.com |

| Guanidinium Ylide Aziridination | (S,S)-1,2-diphenylethylenediamine-derived salt | (2R)-excess | 97% | clockss.org |

| Copper Hydride Kinetic Resolution | CuTC / Chiral Ligand | (2R) | up to 94% |

Role of Protecting Groups in Maintaining Stereospecificity

Protecting groups play a critical role not only in preventing unwanted side reactions but also in preserving the stereochemical integrity of the aziridine ring during synthesis and subsequent transformations. The choice of the protecting group on the aziridine nitrogen is particularly crucial.

Electron-withdrawing groups (EWGs) such as benzyloxycarbonyl (Cbz) and p-toluenesulfonyl (Ts) are commonly used to activate the aziridine ring for nucleophilic attack. clockss.org These groups can influence the regioselectivity of ring-opening reactions, which is a key consideration in the further functionalization of the aziridine core. For instance, totally regioselective ring opening has been achieved with tert-butyloxycarbonyl (Boc) and Cbz-activated aziridines. researchgate.net

In the context of peptide synthesis, the preparation of fully protected N- and C-terminal aziridine-containing dipeptides has been shown to be high yielding. nih.govsemanticscholar.org However, the deprotection of N-terminal derivatives can be challenging, sometimes leading to mixtures of unidentifiable products. nih.govsemanticscholar.org This highlights the careful consideration needed when selecting protecting groups that are compatible with downstream deprotection conditions without compromising the stereochemistry of the aziridine ring.

The synthesis of an optically pure, cyclic analogue of aziridine-2-carboxylates, (1S,4S,5R)-N-acetyl-4-methoxymethyl-3-oxa-6-azabicyclo[3.1.0]hexan-2-one, utilized a t-butyldimethylsilyl (TBDMS) group to protect a primary alcohol, which was later selectively cleaved. capes.gov.br This demonstrates how protecting groups are integral to multi-step synthetic sequences leading to complex aziridine derivatives.

The following table outlines common protecting groups and their roles:

| Protecting Group | Abbreviation | Role in Stereospecificity | Reference |

| tert-Butoxycarbonyl | Boc | Facilitates regioselective ring-opening; can be challenging to remove from N-terminal aziridine peptides. | researchgate.netnih.gov |

| Benzyloxycarbonyl | Cbz | Activates the aziridine ring and allows for regioselective ring-opening. | clockss.orgresearchgate.net |

| p-Toluenesulfonyl | Ts | Activates the aziridine ring for nucleophilic attack. | clockss.org |

| t-Butyldimethylsilyl | TBDMS | Protects hydroxyl groups during intermediate steps, enabling selective transformations elsewhere in the molecule. | capes.gov.br |

Mechanistic Insights into Stereochemical Retention or Inversion

The stereochemical outcome of reactions involving the aziridine ring, whether it be retention or inversion of configuration, is dictated by the reaction mechanism. Understanding these mechanisms is crucial for predicting and controlling the stereochemistry of the products.

Ring-Opening Reactions:

The ring-opening of aziridines can proceed through different pathways, primarily SN1-like or SN2-like mechanisms, which have distinct stereochemical consequences.

SN2-like Pathway: In many cases, the ring-opening of activated aziridines by nucleophiles occurs via an SN2 mechanism, leading to an inversion of stereoconfiguration at the carbon center being attacked. nih.gov This is often observed in palladium-catalyzed ring-opening cross-coupling reactions, where the oxidative addition of the aziridine to the Pd(0) catalyst proceeds with inversion of stereochemistry at the less sterically hindered carbon. acs.org Similarly, hydrofluorination of bicyclic aziridines has been shown to yield products with inverted stereoconfiguration. nih.gov

SN1-like Pathway: When a carbocation-like intermediate can be stabilized, for instance by an adjacent phenyl group, the reaction may proceed through a more SN1-like pathway. This can lead to racemization or a mixture of stereoisomers. nih.gov

Retention of Stereoconfiguration: Interestingly, retention of stereochemistry has also been observed under specific conditions. For example, the reaction of an optically pure 2-substituted N-tosylaziridine with cyanotrimethylsilane under lanthanoid tricyanide catalysis resulted in the corresponding β-amino nitrile with perfect retention of the stereocenter's configuration. researchgate.net The biosynthesis of the aziridine derivative vazabitide A also proceeds through a pathway involving retention of the C3 stereocenter. rsc.org

The stereochemical outcome is highly substrate-dependent. For instance, in hydrofluorination reactions, an alkyl-substituted aziridine can furnish the inversion product, while a phenyl-substituted aziridine may lead to a racemic product, and another substrate can yield a product with almost perfect retention of stereoconfiguration. nih.gov

Aziridination Reactions:

In aziridination reactions, the stereocontrolling step can be the ring closure. For example, in sulfur ylide-mediated aziridinations, it has been established that the base-controlled aziridine ring closure is the stereocontrolling step. mdpi.com The mechanism of some aza-Darzen type reactions has also been elucidated, revealing that in certain cases, an inversion of stereochemistry can occur depending on the structure of the imine substituent. mdpi.com

The following table summarizes the relationship between the reaction mechanism and the stereochemical outcome:

| Reaction Type | Proposed Mechanism | Stereochemical Outcome | Reference |

| Pd-Catalyzed Ring-Opening | SN2-like | Inversion | acs.org |

| Hydrofluorination (Alkyl Aziridine) | Quasi-SN2 | Inversion | nih.gov |

| Hydrofluorination (Phenyl Aziridine) | Quasi-SN1 | Racemization | nih.gov |

| Cyanation with TMSCN/Lanthanoid | Undisclosed | Retention | researchgate.net |

| Sulfur Ylide Aziridination | Base-controlled closure | Controlled by ring closure | mdpi.com |

| Aza-Darzens Reaction (specific imines) | Undisclosed | Inversion | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 2r 1 Acetylaziridine 2 Carboxylic Acid

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The core of (2R)-1-acetylaziridine-2-carboxylic acid's utility lies in the cleavage of its strained ring. The N-acetyl group enhances the electrophilicity of the ring carbons, facilitating attack by a wide range of nucleophiles. clockss.orgbioorg.org These reactions typically proceed via cleavage of one of the carbon-nitrogen bonds, relieving the ring strain. researchgate.net

Nucleophilic Ring Opening with Heteroatom Nucleophiles

Heteroatom nucleophiles are particularly effective in opening the activated aziridine ring, generally attacking the β-carbon (C3) to yield α-amino acid derivatives. clockss.org The efficiency and outcome of these reactions are influenced by the nature of the nucleophile, the substituents on the aziridine ring, and the specific reaction conditions employed. mdpi.com

The reaction of N-activated aziridines with alcohols and alkoxides is a well-established method for the synthesis of β-alkoxy-α-amino acids. The ring-opening of activated aziridines with alcohol nucleophiles can be mediated by Lewis acids, proceeding through an S_N2 pathway. nih.gov This process is highly regioselective, with the nucleophile attacking the C3 carbon of the aziridine ring.

For instance, the reaction of aziridine-2-carboxamides with carbohydrate C1-O-nucleophiles has been shown to be a viable method for forming O-glycosyl serine conjugates. nih.govnih.gov The stereochemical outcome of this glycosylation can be controlled by the careful selection of the metal counterion and solvent system. nih.govnih.gov

Table 1: Ring-Opening of Aziridine-2-carboxamides with Carbohydrate Nucleophiles This table is interactive. Click on the headers to sort.

| Aziridine Derivative | Carbohydrate Nucleophile | Conditions | Product | Anomeric Selectivity (α:β) | Reference |

|---|---|---|---|---|---|

| l-pNs-Azy-NHR | GalNAc hemiacetal | KH, DMF | α-GalNAc-l-Ser | High α-selectivity | nih.gov |

| l-pNs-Azy-NHR | GalNAc hemiacetal | NaH, THF | β-GalNAc-l-Ser | High β-selectivity | nih.gov |

| d-pNs-Azy-NHR | GalNAc hemiacetal | KH, DMF | α-GalNAc-d-Ser | High α-selectivity | nih.gov |

| d-pNs-Azy-NHR | GalNAc hemiacetal | NaH, THF | β-GalNAc-d-Ser | High β-selectivity | nih.gov |

Reactions with Amines and Amides

The reaction of aziridines with amines, known as aza-addition, is a direct route to valuable vicinal diamines. This nucleophilic ring-opening can be achieved under catalyst- and solvent-free conditions, particularly with N-tosylated aziridines and various aromatic amines. rsc.org The reaction tolerates both electron-donating and electron-withdrawing groups on the aromatic amine nucleophile. rsc.org The mechanism is proposed to involve hydrogen bonding and proton transfer. rsc.org While primary and secondary amides can serve as nucleophiles, the reaction is often most effective with secondary amides of aziridine-2-carboxamides. nih.gov

The aziridine ring is highly reactive towards thiol nucleophiles. Aziridine-2-carboxylic acid has been investigated as a potent inhibitor of cysteine proteinases, where the key inactivation step is the nucleophilic attack by the thiol group of a cysteine residue on the aziridine ring. This reactivity highlights the "thiol-reactive" nature of this amino acid analogue. The three-membered ring of aziridine-2-carboxylic acid is notably more reactive towards these nucleophiles than other common alkylating agents used in protein modification.

The enhanced reactivity of thiols and thiolates compared to alcohols and alkoxides can be partly explained by the fact that a thiolate (RS⁻) is a weaker base and therefore a better leaving group than an alkoxide (RO⁻).

The activated aziridine ring of (2R)-1-acetylaziridine-2-carboxylic acid and its derivatives can also be opened by carbon and halogen nucleophiles. The reaction with halide anions, such as chloride and iodide, serves as a method to introduce a halogen atom, leading to the formation of β-halo-α-amino acids. For example, the reaction of chiral 2-acylaziridines with acid chlorides can form acylaziridinium ion intermediates, which are then opened by the chloride anion. bioorg.org Similarly, treatment of certain aziridines with sodium iodide results in C-3 ring cleavage.

Carbon nucleophiles, such as the dianions of carboxylic acids (enediolates), have been shown to react with N-tosylated aziridines. mdpi.com This reaction provides a direct, one-step synthesis of γ-amino acids. mdpi.com However, unlike heteroatom nucleophiles which reliably attack the β-carbon, carbon nucleophiles can sometimes exhibit non-regioselective attack. clockss.org

Table 2: Ring-Opening of Aziridines with Halogen and Carbon Nucleophiles This table is interactive. Click on the headers to sort.

| Aziridine Derivative | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| (2R,10R)-2-acyl-[1-(10-phenylethyl)]aziridine | Acid Chlorides | Not specified | β-amino-α-chlorocarbonyl compounds | bioorg.org |

| N-tosyl-2-ethylaziridine | Phenylacetic acid dianion | THF, -78°C to RT | γ-amino acid | mdpi.com |

| 2-(1-aminoalkyl)aziridines | Sodium Iodide | Not specified | trans-alkene-1,2-diamines |

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The ring-opening of substituted aziridines like (2R)-1-acetylaziridine-2-carboxylic acid can, in principle, occur at either the C2 (α) or C3 (β) position. The regioselectivity of this process is a critical aspect of its synthetic utility and is controlled by a combination of electronic and steric factors, as well as the nature of the nucleophile and any catalyst employed. nih.gov

For N-activated aziridine-2-carboxylates, heteroatom nucleophiles almost invariably attack at the less substituted C3 position in a highly regioselective S_N2-type reaction. clockss.org This preference is attributed to both steric hindrance at the C2 position, which bears the carboxylic acid group, and the electronic activation provided by the N-acetyl group. The reaction proceeds with inversion of configuration at the center being attacked, meaning the stereochemistry of the product is directly controlled by the stereochemistry of the starting aziridine. nih.gov

The stereoselectivity of these ring-opening reactions is also pronounced. nih.gov For instance, the reaction of chiral aziridines with various nucleophiles often proceeds with total stereoselectivity, yielding chiral products. nih.gov The stereochemical course can sometimes be modulated; for example, in glycosylation reactions using aziridine-2-carboxamides, the choice of solvent and counterion can direct the formation to favor either the α- or β-anomer of the resulting glycoside. nih.govnih.gov The functional groups present on substituents of the aziridine ring can also play a crucial role in directing the regioselectivity of the ring-opening reaction. nih.gov

Catalytic and Non-Catalytic Ring-Opening Mechanisms

The high ring strain energy (26-27 kcal/mol) of the aziridine ring makes it a reactive intermediate for synthesizing nitrogen-containing compounds. clockss.org The efficiency and regioselectivity of ring-opening reactions are highly dependent on the substituents, the nucleophile, and the reaction conditions. mdpi.com

Non-Catalytic Ring-Opening: The presence of the electron-withdrawing acetyl group on the nitrogen atom activates the aziridine ring, facilitating its cleavage by a wide range of nucleophiles even without a catalyst. clockss.orgmdpi.com This activation is crucial, as non-activated aziridines are generally inert towards nucleophiles and require activation by an electrophile to form a reactive aziridinium (B1262131) ion. mdpi.comnih.govbioorg.org Nucleophiles such as dianions of carboxylic acids, enolates from ketones and esters, and various sulfur nucleophiles can attack the activated aziridine ring. mdpi.comresearchgate.net The attack typically occurs at the less sterically hindered carbon atom of the aziridine. mdpi.com For instance, hydrogen polysulfides (H₂Sₙ) have been shown to effectively open N-sulfonylaziridines, a related class of activated aziridines, in a specific ring-opening reaction. nih.gov

Catalytic Ring-Opening: Lewis acids and organocatalysts are frequently employed to enhance the rate and control the regioselectivity of the ring-opening process.

Lewis Acid Catalysis: Lewis acids like indium triflate (In(OTf)₃), boron trifluoride etherate (BF₃•OEt₂), and scandium perchlorate (B79767) [Sc(ClO₄)₃] can catalyze the ring-opening of activated aziridines. clockss.orgresearchgate.netnih.gov They function by coordinating to the aziridine nitrogen, further increasing the ring's electrophilicity and making it more susceptible to nucleophilic attack. clockss.orgresearchgate.net For example, In(OTf)₃ smoothly catalyzes the reaction of aziridines with carboxylic acids to yield β-aminoacetates. researchgate.net Similarly, BF₃•OEt₂ is effective in the ring-opening of N-sulfonyl-protected aziridyl alcohols with azole nucleophiles. nih.gov

Brønsted Acid Catalysis: Protons are considered the simplest Lewis acid and can facilitate ring-opening. clockss.org Brønsted acids have been used for the regioselective ring opening of related 2H-azirines. rsc.org

Organocatalysis: Organic bases can also promote the ring-opening reaction. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an efficient organocatalyst for the ring-opening of aziridines with various carboxylic acids, providing the corresponding products in good to excellent yields under mild conditions. researchgate.net

The table below summarizes various conditions for the ring-opening of activated aziridines.

| Catalyst/Promoter | Nucleophile | Product Type | Reference |

| None | Dianions of carboxylic acids | γ-aminoacids | mdpi.com |

| Indium triflate (In(OTf)₃) | Carboxylic acids | β-aminoacetates | researchgate.net |

| DBU | Carboxylic acids | Ring-opened adducts | researchgate.net |

| Boron Lewis acids | Various nucleophiles | Ring-opened products | scilit.com |

| Acid Chlorides | Chloride ion (internal) | β-amino-α-chloro compounds | bioorg.org |

| BF₃•OEt₂ | Azoles | C3-opened amino alcohols | nih.gov |

Influence of Acetyl Group and Carboxylic Acid on Ring Strain Reactivity

The reactivity of the aziridine ring in (2R)-1-acetylaziridine-2-carboxylic acid is significantly modulated by its two key functional groups.

Influence of the Acetyl Group: The N-acetyl group is strongly electron-withdrawing. This property decreases the electron density on the aziridine ring atoms, particularly the nitrogen. bioorg.orgtandfonline.com This "activation" has several consequences:

Increased Electrophilicity: The carbons of the aziridine ring become more electrophilic and thus more susceptible to attack by nucleophiles. mdpi.combioorg.org This is in stark contrast to N-alkyl (non-activated) aziridines, which are relatively inert. bioorg.org

Altered Basicity: The electron-withdrawing nature of the acetyl group reduces the basicity of the aziridine nitrogen. bioorg.org

Enhanced Reactivity: The activation allows the ring to be opened by a broader range of weaker nucleophiles without the need for harsh conditions. mdpi.com It also increases selectivity for certain nucleophiles, such as thiolate anions, over competing side reactions like hydrolysis. tandfonline.com

Influence of the Carboxylic Acid Group: The carboxylic acid group at the C2 position also plays a critical role in the molecule's reactivity.

Nucleophilic Attack: The carboxylic acid group can influence the regioselectivity of nucleophilic attack. Its electronic and steric properties can direct incoming nucleophiles to the C3 position. clockss.org

Reactivity Modulation: The reactivity of the aziridine ring is sensitive to the state of the carboxyl group. For example, it has been observed that aziridine-2-carboxylic acid (Az-COOH) is significantly more reactive as a cysteine protease inhibitor than its corresponding amide (Az-CONH₂). tandfonline.com This suggests that the free carboxylic acid enhances the electrophilic nature of the aziridine ring compared to the less electron-withdrawing amide group. tandfonline.com Esters of aziridine-2-carboxylic acid (Az-COOR) are also highly reactive intermediates. researchgate.nettandfonline.com

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of (2R)-1-acetylaziridine-2-carboxylic acid can undergo standard transformations, providing access to a variety of derivatives, provided the reaction conditions are mild enough to preserve the strained aziridine ring.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding esters through reactions like the Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. masterorganicchemistry.comyoutube.com Given the potential for acid-catalyzed ring-opening, conditions must be carefully controlled. clockss.orgru.nl The synthesis of various alkyl esters, such as methyl, ethyl, and benzyl (B1604629) esters of aziridine-2-carboxylates, is well-documented, often as part of a multi-step synthesis where the ester is formed prior to or just after the aziridine ring formation. researchgate.netnih.gov

Amidation: Amide derivatives are readily synthesized from the carboxylic acid or its activated forms (e.g., esters). Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (HOBt) and a non-nucleophilic base like N-Methylmorpholine (NMM), are used to form amide bonds with amino acids or other amines. semanticscholar.org This method is central to the synthesis of dipeptides containing the (2R)-aziridine-2-carboxylic acid moiety. semanticscholar.orgresearchgate.net The synthesis of simple amides and hydrazides has also been reported. clockss.orgresearchgate.nettandfonline.com

The table below shows examples of ester and amide formation.

| Reactant | Reagents | Product | Reference |

| (2R)-1-Tritylaziridine-2-carboxylic acid | D-Alanine methyl ester, EDC, HOBt, NMM | Protected aziridine-dipeptide | semanticscholar.org |

| N-Ts-(S)-serine amide | TsCl, K₂CO₃ (intramolecular cyclization) | N-Ts-aziridine-2-carboxamide | clockss.org |

| Methyl aziridine-2-carboxylate (B8329488) | Hydrazine | Aziridine-2-carbohydrazide | researchgate.net |

Reduction to Alcohol Derivatives

The carboxylic acid functionality or, more commonly, its ester derivative can be reduced to the corresponding primary alcohol, (2R)-(1-acetylaziridin-2-yl)methanol. This transformation provides access to 2-hydroxymethylaziridines, which are valuable chiral building blocks. researchgate.net The reduction is typically carried out using standard reducing agents capable of converting esters to alcohols, while being compatible with the aziridine ring.

Oxidative Transformations

While oxidative processes are crucial for the synthesis of aziridines from alkenes (e.g., oxidative aziridination), the oxidative transformation of the pre-formed (2R)-1-acetylaziridine-2-carboxylic acid is a less-documented area of its chemistry. nih.gov Research has predominantly focused on the reactivity stemming from the ring strain and the transformations of the existing functional groups rather than their oxidation. mdpi.combioorg.org

Chemical Stability and Decomposition Pathways

The stability of (2R)-1-acetylaziridine-2-carboxylic acid and its derivatives is a significant concern in their synthesis, purification, and storage. The free carboxylic acid itself is noted to be prone to rapid decomposition. ru.nl

Several factors contribute to this instability:

Ring Strain: The inherent strain of the three-membered ring makes it thermodynamically predisposed to ring-opening reactions. clockss.org

N-Acylation: The acetyl group, while activating the ring for desired reactions, also contributes to its instability. semanticscholar.org

Self-Protonation: The presence of the acidic carboxylic acid proton can lead to self-protonation of the aziridine nitrogen. This generates a highly reactive aziridinium species, which can be readily attacked by any available nucleophile (including another molecule of the acid), leading to oligomerization or decomposition. researchgate.net

Due to this inherent instability, the compound is often generated and used in situ or handled as a more stable derivative, such as an ester or a salt. ru.nlsemanticscholar.org For instance, N-trityl aziridine-2-carboxylic acid was found to be stable in its salt form but unstable as the free acid. semanticscholar.org Similarly, fully deprotecting aziridine-containing dipeptides can be challenging due to the instability of the resulting free amine and carboxylic acid functionalities. researchgate.net While N-protected aziridines can be unstable, it has been noted that N-H aziridine-2-carboxylates (without the acetyl group) are generally bench-stable building blocks.

The chemical behavior of (2R)-1-acetylaziridine-2-carboxylic acid is characterized by the interplay of its three key functional groups: the carboxylic acid, the N-acetyl group, and the strained three-membered aziridine ring. The inherent ring strain of approximately 26-27 kcal/mol makes the aziridine ring susceptible to various ring-opening reactions. clockss.org The N-acetyl group, being an electron-withdrawing group, activates the ring nitrogen, influencing the regioselectivity of these reactions.

Chemical Reactivity and Mechanistic Investigations

The reactivity of (2R)-1-acetylaziridine-2-carboxylic acid is a focal point of research, particularly concerning its stability under various conditions, which is crucial for its synthesis, storage, and potential applications.

The hydrolytic stability of (2R)-1-acetylaziridine-2-carboxylic acid is a critical parameter, as both the N-acetyl group and the aziridine ring can undergo cleavage under aqueous conditions. The hydrolysis of the N-acyl bond in N-acylaziridines is a known pathway and can be influenced by pH and enzymatic catalysis. This "unmasking" of the carboxylic acid is a key consideration in the design of prodrugs.

The aziridine ring itself is prone to nucleophilic ring-opening reactions. clockss.org In acidic media, the reaction is likely initiated by the protonation of the aziridine nitrogen, forming an aziridinium ion. This activated intermediate is then attacked by a nucleophile, such as water. frontiersin.org The regioselectivity of this attack (at C2 or C3) is influenced by the substituents on the ring. For aziridine-2-carboxylates, the presence of the carboxylic acid group can direct the nucleophilic attack. clockss.org Studies on related N-acylaziridines have shown that hydrolysis of the ester to the corresponding carboxylic acid can favor regioselective attack at the β-carbon (C3). clockss.org

| Condition | Primary Hydrolysis Product(s) | Mechanism |

| Acidic (e.g., aq. HCl) | 2-aminosuccinic acid (aspartic acid) | Protonation of aziridine nitrogen, followed by nucleophilic attack of water at C3 (ring-opening) and hydrolysis of the acetyl group. |

| Basic (e.g., aq. NaOH) | (2R)-1-acetylaziridine-2-carboxylate, followed by potential ring-opening | Saponification of the carboxylic acid, followed by potential base-catalyzed ring-opening. The N-acetyl group may also be susceptible to hydrolysis. |

| Enzymatic | (2R)-Aziridine-2-carboxylic acid and acetic acid | Enzymatic cleavage of the N-acetyl bond. |

This table represents expected outcomes based on the general reactivity of N-acylaziridines. Specific experimental data for (2R)-1-acetylaziridine-2-carboxylic acid is needed for confirmation.

The thermal and photochemical stability of (2R)-1-acetylaziridine-2-carboxylic acid is intrinsically linked to the reactivity of the strained aziridine ring. Both thermal and photochemical energy can induce the electrocyclic ring-opening of the aziridine C-C bond to form an azomethine ylide. wikipedia.org This highly reactive intermediate can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions, or it can undergo other rearrangements.

The presence of the N-acetyl group, an electron-withdrawing substituent, facilitates the formation of the azomethine ylide. wikipedia.org The stereochemistry of the ring-opening process is governed by the principles of orbital symmetry (Woodward-Hoffmann rules), with thermal and photochemical reactions proceeding via conrotatory and disrotatory pathways, respectively.

Specific studies detailing the thermal decomposition profile (e.g., decomposition temperature, products) or the photochemical quantum yields for (2R)-1-acetylaziridine-2-carboxylic acid are not extensively documented in the public domain. However, the general reactivity pattern for N-acylaziridines suggests that the compound would be sensitive to both heat and UV radiation, leading to ring-opened products. The following table summarizes the expected transformations under these conditions.

| Condition | Expected Primary Transformation | Intermediate | Potential Subsequent Reactions |

| Thermal (Heat) | Electrocyclic ring-opening | Azomethine ylide | Cycloaddition with dipolarophiles, isomerization, polymerization. |

| Photochemical (UV light) | Electrocyclic ring-opening | Azomethine ylide | Cycloaddition with dipolarophiles, isomerization, fragmentation. |

This table is based on the known thermal and photochemical reactivity of the aziridine ring system. Detailed experimental validation for (2R)-1-acetylaziridine-2-carboxylic acid is required.

Applications of 2r 1 Acetylaziridine 2 Carboxylic Acid As a Building Block in Complex Molecular Synthesis

Synthesis of Peptides and Peptidomimetics Containing Aziridine (B145994) Residues

The incorporation of aziridine-2-carboxylic acid into peptide chains is a significant strategy in medicinal chemistry. semanticscholar.org These aziridine-containing peptides are valuable as synthetic intermediates and are found in several bioactive natural products. semanticscholar.org The unique structural and electronic properties of the aziridine ring impart specific characteristics to the resulting peptides.

The synthesis of oligopeptides containing (2R)-aziridine-2-carboxylic acid has been demonstrated to be a viable process. Research has shown that the preparation of fully protected dipeptides with the aziridine moiety at either the N- or C-terminus is generally straightforward and results in high yields for most compounds. nih.govsemanticscholar.org Standard peptide coupling methods can be employed to form the amide bond between the aziridine unit and other amino acids. researchgate.net

However, challenges can arise during the deprotection steps. While the full deprotection of C-terminal aziridine-containing dipeptides is often successful, the removal of protecting groups from N-terminal aziridine derivatives using standard peptide chemistry procedures has proven to be difficult, sometimes leading to mixtures of unidentifiable products. nih.govsemanticscholar.orgresearchgate.net A solid-phase peptide synthesis (SPPS) methodology has also been developed, which facilitates the rapid generation of peptides incorporating the aziridine residue. nih.gov This approach allows for the site-selective modification of the peptide chain. nih.gov

Table 1: Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides

| Entry | Dipeptide Structure | Synthesis Approach | Key Finding | Reference |

|---|---|---|---|---|

| 1 | N-terminal Aziridine Dipeptide | Solution-phase coupling | Straightforward synthesis of protected form. | nih.govsemanticscholar.org |

| 2 | C-terminal Aziridine Dipeptide | Solution-phase coupling | High yields for protected form; successful deprotection. | nih.govsemanticscholar.org |

The incorporation of (2R)-1-acetylaziridine-2-carboxylic acid into a peptide backbone introduces significant conformational constraints. semanticscholar.org The rigid, three-membered aziridine ring restricts the torsional angles of the peptide chain in its vicinity, leading to more defined secondary structures. nih.gov This property is highly advantageous in drug design, as pre-organizing a peptide into its bioactive conformation can lead to increased binding affinity and specificity for its target. nih.gov

(2R)-Aziridine-2-carboxylic acid has been used as a rigid surrogate for natural amino acids like D-alanine (D-Ala). semanticscholar.org This substitution is based on its structural resemblance and electrophilic character, making it a valuable tool for creating peptidomimetics that can mimic or inhibit the function of natural peptides. semanticscholar.org For instance, dipeptides containing this residue have been investigated as potential inhibitors of the bacterial enzyme D-Alanine:D-Alanine ligase (Ddl). semanticscholar.org

Preparation of Unnatural Amino Acids and Analogues

The strained aziridine ring in (2R)-1-acetylaziridine-2-carboxylic acid is susceptible to nucleophilic attack, a characteristic that is widely exploited for the synthesis of various unnatural amino acids and their derivatives. clockss.orgnih.gov The regioselective opening of the ring provides a powerful method for introducing diverse functionalities with stereochemical control.

The nucleophilic ring-opening of activated aziridine-2-carboxylates is a well-established strategy for the synthesis of β-amino acids. clockss.org The regioselectivity of the attack depends on the nature of the nucleophile and the substituents on the aziridine ring. While heteroatom nucleophiles typically attack the C3 position to yield α-amino acids, the use of specific carbon nucleophiles can lead to the formation of β-amino acids. clockss.orgrsc.org For example, the reaction of certain higher-order cuprates with hindered aziridine carboxylic acids has been shown to yield protected β-amino acids as the principal products. rsc.org The development of catalytic enantioselective methods for β-amino acid synthesis remains an active area of research. nih.gov

Derivatives of aziridine-2-carboxylic acid are valuable precursors for the synthesis of amino alcohols, also known as alkanolamines. nih.gov The synthesis is achieved through the reductive opening of the aziridine ring. This transformation can be accomplished using various reducing agents, which attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and the formation of an amino alcohol. The synthesis of 1,2-amino alcohols can also be achieved through other modern synthetic methods, such as visible-light photoredox-catalysed reactions. rsc.org Conversely, 2-amino alcohols are common starting materials for the synthesis of aziridines through intramolecular cyclization reactions. organic-chemistry.orgnih.gov

Construction of Nitrogen-Containing Heterocycles Beyond Aziridines

The utility of (2R)-1-acetylaziridine-2-carboxylic acid and related compounds extends to the synthesis of larger, more complex nitrogen-containing heterocycles. clockss.orgnih.gov The strained ring can undergo rearrangement or ring-expansion reactions to form stable five- or six-membered heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals. kit.edunih.gov Aziridine-2-carboxylates can serve as key intermediates in these transformations, providing a stereocontrolled entry into a variety of heterocyclic structures. clockss.orgmdpi.com The specific outcome of these reactions is influenced by the reaction conditions and the nature of the substituents on the aziridine ring.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | CAS Number |

|---|---|---|

| (2R)-1-acetylaziridine-2-carboxylic acid | (2R)-1-acetylaziridine-2-carboxylic acid | Not available |

| (2R)-Aziridine-2-carboxylic acid | (2R)-aziridine-2-carboxylic acid | 2133-34-8 (for azetidine-2-carboxylic acid) |

| D-alanine | (2R)-2-aminopropanoic acid | 338-69-2 |

| β-Amino acid | 3-Aminocarboxylic acid | Varies |

| α-Amino acid | 2-Aminocarboxylic acid | Varies |

| Amino alcohol | Amino-substituted alcohol | Varies |

Synthesis of Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives

The synthesis of substituted pyrrolidines and piperidines, core structures in numerous pharmaceuticals and natural products, can be achieved using (2R)-1-acetylaziridine-2-carboxylic acid derivatives as precursors. nih.govnih.gov The primary strategy involves the nucleophilic ring-opening of the aziridine to generate a functionalized acyclic intermediate, which is then cyclized to form the desired five- or six-membered ring.

The regioselectivity of the initial ring-opening reaction is crucial. N-acyl-activated aziridines, such as (2R)-1-acetylaziridine-2-carboxylic acid, typically undergo nucleophilic attack at the C3 position (the carbon not bearing the carboxyl group). clockss.org This reaction, often catalyzed by Lewis or Brønsted acids, leads to the formation of α-amino acid derivatives. ru.nl These derivatives, containing both a nucleophilic amino group (once deprotected) and an electrophilic center introduced by the initial nucleophile, are primed for subsequent intramolecular cyclization.

For instance, a synthetic route to pyrrolidine derivatives can be envisioned through the reaction of an N-protected aziridine-2-carboxylate (B8329488) with a nucleophile that introduces a four-carbon chain with a suitable leaving group. Subsequent deprotection of the nitrogen and intramolecular nucleophilic substitution would furnish the pyrrolidine ring. Similarly, using a five-carbon chain nucleophile would lead to piperidine derivatives. While direct, one-step conversions from (2R)-1-acetylaziridine-2-carboxylic acid to these heterocycles are not extensively documented, its role as a precursor to the necessary chiral acyclic amino acids is a key step in these multi-stage syntheses. nih.govrsc.org

Table 1: Synthetic Strategies for Pyrrolidine/Piperidine Synthesis from Aziridine Precursors

| Heterocycle | General Strategy | Key Steps |

|---|

| Pyrrolidine | Aziridine Ring-Opening followed by Intramolecular Cyclization | 1. Nucleophilic attack at C3 of the aziridine ring. 2. Generation of a 4-aminocarbonyl compound with a terminal leaving group. 3. Intramolecular N-alkylation to form the pyrrolidine ring. | | Piperidine | Aziridine Ring-Opening followed by Intramolecular Cyclization | 1. Nucleophilic attack at C3 of the aziridine ring. 2. Generation of a 5-aminocarbonyl compound with a terminal leaving group. 3. Intramolecular N-alkylation to form the piperidine ring. |

Access to Other Cyclic and Heterocyclic Systems

The utility of (2R)-1-acetylaziridine-2-carboxylic acid extends beyond pyrrolidines and piperidines, providing access to a diverse range of other heterocyclic systems. The specific product formed is highly dependent on the nature of the nucleophile and the reaction conditions employed.

A notable example is the reaction of N-acyl aziridines with acid chlorides. bioorg.org This process initiates with the acylation of the aziridine nitrogen, forming a highly reactive acylaziridinium ion intermediate. The chloride anion released during this step then acts as a nucleophile, opening the ring to yield a β-amino-α-chloro compound. Subsequent intramolecular displacement of the chloride by an internal oxygen nucleophile, derived from the acylating agent, can lead to the formation of various heterocycles. For instance, reaction with methyl chlorooxoacetate can ultimately yield morpholin-2,3-diones. bioorg.org Similarly, reaction with acetyl chloride can produce precursors to oxazolidin-2-ones. bioorg.org

Furthermore, the reaction of N-acyl aziridine-2-carboxylate esters with carbonyl-stabilized Wittig reagents results in ring-opening to form an isolable phosphorus ylide. rsc.org This ylide is a versatile intermediate that can react with various carbonyl compounds in a subsequent Wittig reaction, providing an enantioefficient route to optically pure unsaturated amino acids. rsc.org These unsaturated products are valuable precursors for the synthesis of further complex cyclic and acyclic molecules. The feasibility of using aziridine-2-carboxamides for ring-opening with carbohydrate C1-O-nucleophiles has also been established, providing access to glycopeptide building blocks. nih.gov

Table 2: Heterocyclic Systems Derived from N-Acyl Aziridine-2-Carboxylates

| Reactant | Resulting Heterocycle/Intermediate | Reference |

|---|---|---|

| Methyl chlorooxoacetate | Morpholin-2,3-diones | bioorg.org |

| Acetyl chloride | Oxazolidin-2-ones (via intermediate) | bioorg.org |

| Carbonyl-stabilized Wittig reagents | Phosphorus ylides (for synthesis of unsaturated amino acids) | rsc.org |

| Carbohydrate hemiacetals | O-Glycosyl serine conjugates | nih.gov |

Contributions to Medicinal Chemistry Scaffold Development (Pre-clinical, non-human focus)

The unique structural and reactive properties of the N-acetylaziridine-2-carboxylic acid moiety make it a valuable scaffold in medicinal chemistry. mdpi.com Its constrained conformation can mimic peptide turns, and its electrophilic nature allows for covalent interactions with biological targets, a key feature in the design of irreversible or pseudo-irreversible inhibitors. researchgate.netsemanticscholar.org

Role in Enzyme Inhibitor Design (Mechanism-focused)

(2R)-1-Acetylaziridine-2-carboxylic acid and its analogs have been incorporated into molecules designed as specific enzyme inhibitors, particularly for proteases and ligases. The mechanism of inhibition is typically rooted in the electrophilicity of the aziridine ring, which acts as a "warhead" that is attacked by a nucleophilic residue in the enzyme's active site. semanticscholar.org

Cysteine Protease Inhibition: The thiol group of a cysteine residue is a potent nucleophile. Aziridine-2-carboxylic acid has been identified as a highly reactive handle for the irreversible inhibition of cysteine proteinases like papain. nih.gov The proposed mechanism involves the nucleophilic attack of the active site cysteine's thiol group on one of the aziridine ring carbons (likely C3), leading to ring-opening and the formation of a stable, covalent thioether bond between the inhibitor and the enzyme. nih.gov This covalent modification permanently inactivates the enzyme. The reactivity of the aziridine moiety in this context is significantly greater than that of other common alkylating agents like iodoacetic acid. nih.gov

Aspartic Protease Inhibition: Derivatives of aziridine-2-carboxylic acid have also been developed as pseudo-irreversible inhibitors of aspartic acid proteases, such as cathepsin D and secreted aspartic proteases from Candida albicans. nih.gov In this mechanism, the two carboxylic acid groups of the aspartate dyad in the active site are proposed to interact with the aziridine. One aspartate likely protonates the aziridine nitrogen, enhancing its electrophilicity, while the other acts as a nucleophile, attacking the ring and forming a covalent bond.

D-Ala:D-Ala Ligase (Ddl) Inhibition: Dipeptides incorporating (R)-aziridine-2-carboxylic acid have been investigated as inhibitors of the bacterial enzyme D-Ala:D-Ala ligase (Ddl). researchgate.netsemanticscholar.org This enzyme is crucial for bacterial cell wall synthesis. The aziridine-containing dipeptide is designed as a rigid surrogate of the natural D-Ala-D-Ala substrate. semanticscholar.org Its inhibitory action is believed to stem from its electrophilic character, which facilitates covalent modification of a nucleophilic residue within the Ddl active site, thus blocking the enzyme's function. researchgate.netsemanticscholar.org

Table 3: Enzyme Inhibition Mechanisms

| Enzyme Class | Key Active Site Residue(s) | Mechanism of Inhibition |

|---|---|---|

| Cysteine Proteases | Cysteine (thiol) | Nucleophilic attack by the thiol group on the aziridine ring, leading to covalent thioether bond formation and irreversible inhibition. nih.gov |

| Aspartic Proteases | Aspartate Dyad (carboxylates) | General acid/base catalysis facilitates nucleophilic attack by one aspartate on the protonated aziridine ring, forming a stable covalent adduct. nih.gov |

| D-Ala:D-Ala Ligase | Nucleophilic Residue | The aziridine acts as an electrophilic "warhead," undergoing covalent modification by an active site nucleophile. semanticscholar.org |

Development of Bioactive Nitrogen-Containing Compounds

The (2R)-1-acetylaziridine-2-carboxylic acid scaffold is a key component in the synthesis of various bioactive nitrogen-containing compounds, particularly those with potential as anti-cancer and antibacterial agents. mdpi.comnih.gov

Highly functionalized aziridines containing aromatic moieties have garnered significant interest as they combine the reactivity of the aziridine ring with the biological activities associated with other structural motifs. mdpi.comnih.gov For example, compounds like imexon (B1684660) and azimexon, which are derivatives of aziridine-2-carboxylic acid, have been explored as anti-tumor agents with immunomodulatory properties. mdpi.com The rationale for their development often stems from the known cytotoxic and apoptosis-promoting effects of related compounds, such as aromatic α,β-unsaturated carboxylic acids. mdpi.com

In the antibacterial field, the focus has been on incorporating the aziridine moiety into peptide-like structures. researchgate.netnih.gov The synthesis of dipeptides containing (2R)-aziridine-2-carboxylic acid has been described, with these molecules showing potential as covalent modifiers and biomarkers. researchgate.netnih.gov Their design often mimics natural peptide substrates of bacterial enzymes, aiming to achieve specific targeting and inhibition, as seen with the Ddl inhibitors. semanticscholar.org These molecules are valuable leads in the search for new antibacterial agents that operate through novel mechanisms.

Biological and Biochemical Research on the Mechanism of Action

Interaction with Enzymes and Biological Macromolecules

The defining feature of aziridine-2-carboxylic acid derivatives is the electrophilic nature of the three-membered ring. nih.govmdpi.com This strained ring system is susceptible to attack by various nucleophiles, a property that has been effectively leveraged in the design of enzyme inhibitors. nih.govnih.gov

(2R)-1-acetylaziridine-2-carboxylic acid and related compounds function primarily as irreversible enzyme inhibitors through the formation of a stable covalent bond with the target enzyme. nih.govnih.gov The process is initiated when the inhibitor binds to the enzyme's active site. A nucleophilic amino acid residue within the active site, such as the thiol group (-SH) of cysteine, attacks one of the ring carbons of the aziridine (B145994). This nucleophilic attack forces the strained ring to open, resulting in the formation of a permanent covalent adduct between the inhibitor and the enzyme. nih.govnih.gov

This mechanism of covalent modification permanently alters the enzyme, rendering it inactive. nih.gov Because of this reactivity, particularly with thiol groups, aziridine-2-carboxylic acid is considered a potent thiol-reactive amino acid. nih.gov Its derivatives are often described as "covalent modifiers" or "warheads" in the context of inhibitor design. nih.gov This mode of action is classified as irreversible covalent inhibition, as the enzyme cannot regain its function once the adduct is formed. nih.gov

The utility of an inhibitor lies in its ability to selectively target specific enzymes. The aziridine moiety has been successfully incorporated into inhibitors targeting distinct enzyme families.

Cysteine Proteinases: These enzymes, which include papain and cathepsins, are characterized by a highly nucleophilic cysteine residue in their active site. nih.govnih.gov The aziridine-2-carboxylic acid framework serves as an effective handle for designing specific, irreversible inhibitors for this class of proteases. nih.gov For example, aziridine-2-carboxylic acid was found to inactivate the cysteine proteinase papain with a second-order rate constant of 17.07 M⁻¹s⁻¹. nih.gov Research indicates a high degree of specificity; the compound does not alkylate histidine residues under conditions where other reagents would, highlighting its preference for the cysteine thiol group. nih.gov

Diaminopimelate (DAP) Epimerase: This enzyme (encoded by the dapF gene) is a critical component of the lysine (B10760008) biosynthesis pathway in most bacteria and plants. wikipedia.orgnih.gov Since this pathway is absent in animals, DAP epimerase is an attractive target for the development of novel antibiotics. wikipedia.org Structural analogs of the enzyme's natural substrate, diaminopimelic acid, that contain an aziridine ring (such as LL-aziDAP) have been shown to inhibit DAP epimerase. researchgate.net Crystal structure analysis has revealed that these aziridine-containing inhibitors bind within the enzyme's active site, positioning the reactive ring for nucleophilic attack by conserved cysteine residues that are essential for catalysis. researchgate.net

| Target Enzyme Class | Specific Example(s) | Mechanism of Inhibition | Significance of Inhibition |

| Cysteine Proteinases | Papain, Cathepsins | Irreversible covalent modification of the active site cysteine residue. nih.govnih.gov | Inhibition of protein degradation pathways; therapeutic potential for diseases involving abnormal protein turnover. nih.gov |

| Diaminopimelate Epimerase | Bacterial DAP Epimerase (dapF) | Irreversible covalent modification of active site cysteine residues. researchgate.net | Disruption of the bacterial lysine biosynthesis pathway, which is essential for cell wall synthesis and protein production. wikipedia.orgnih.gov |

The effectiveness of these inhibitors often relies on their ability to act as substrate mimics. For an enzyme like DAP epimerase, inhibitors are designed to structurally resemble the natural substrate, LL-2,6-diaminoheptanedioate. nih.govresearchgate.net This structural mimicry allows the inhibitor to be recognized by and bind to the enzyme's active site. However, unlike the true substrate which undergoes a chemical transformation and is released, the inhibitor contains the reactive aziridine "warhead." Once bound in the active site, the warhead reacts with a key amino acid residue, leading to the irreversible inactivation of the enzyme. researchgate.net

Function as a Constrained Amino Acid Derivative and Proline Analog

Beyond direct enzyme inhibition, aziridine-2-carboxylic acid is also classified as a constrained amino acid derivative and an analog of the natural imino acid, proline. nih.gov This structural similarity to proline, a crucial residue for protein structure, opens up a different mode of biological activity and potential toxicity. While (2R)-1-acetylaziridine-2-carboxylic acid is the focus, much of the mechanistic understanding in this area comes from detailed studies of the closely related four-membered ring analog, L-azetidine-2-carboxylic acid (Aze). nih.govwikipedia.orgnih.govmdpi.com

Proline's unique five-membered ring imposes significant conformational restrictions on the polypeptide backbone, often introducing kinks or turns and stabilizing specific secondary structures. When a proline analog like aziridine-2-carboxylic acid or azetidine-2-carboxylic acid (Aze) is incorporated into a protein in place of proline, it introduces different geometric constraints. nih.gov

Theoretical and in vitro studies on the proline analog Aze have shown that its incorporation can significantly alter protein conformation and stability. nih.govusuhs.edu

Increased Flexibility: In some contexts, the substitution of proline with Aze can make the peptide backbone more flexible. This is due to a reduction in the repulsive non-covalent interactions that the larger proline ring would normally have with adjacent residues. nih.gov

Destabilization of Ordered Structures: The altered conformational preferences can destabilize highly ordered protein structures. For instance, the collagen triple helix, which is rich in proline, is destabilized by the incorporation of Aze. nih.govusuhs.edu This destabilization can lead to misfolded and non-functional proteins.

While direct studies on proteins misincorporated with (2R)-1-acetylaziridine-2-carboxylic acid are less common, the principles derived from its analog Aze suggest that its presence would similarly disrupt protein folding and stability due to its own unique and highly constrained three-membered ring structure.

The function of (2R)-1-acetylaziridine-2-carboxylic acid and its parent compound as both an enzyme inhibitor and a proline mimic has significant implications for cellular biosynthetic pathways.

| Affected Pathway | Mechanism of Disruption | Consequence |

| Amino Acid Biosynthesis (e.g., Lysine) | Direct, irreversible inhibition of key enzymes like Diaminopimelate Epimerase. nih.govresearchgate.net | Halts the production of essential amino acids required for protein synthesis and, in bacteria, cell wall construction. wikipedia.orgnih.gov |

| Protein Biosynthesis (Translation) | Misincorporation into growing polypeptide chains in place of proline due to its role as a proline analog. mdpi.comnih.gov | Leads to the production of misfolded, non-functional proteins, triggering proteotoxic stress and the Unfolded Protein Response (UPR). mdpi.comnih.gov |

The first implication, as discussed, is the targeted disruption of specific metabolic routes like lysine biosynthesis, which is a validated strategy for developing antibacterial agents. wikipedia.orgnih.gov The second implication is broader and stems from its mimicry of proline. If the cell's translational machinery mistakenly incorporates the analog into proteins, it can lead to widespread protein misfolding. nih.gov This accumulation of aberrant proteins triggers cellular stress responses, such as the unfolded protein response (UPR), which can ultimately lead to cell death. mdpi.comnih.gov Studies on the proline analog Aze have shown that its toxicity is directly linked to its misincorporation into proteins and the subsequent induction of proteotoxic stress. nih.govnih.gov

Modulation of Biochemical Pathways (Mechanism-focused)

The unique structural characteristics of (2R)-1-acetylaziridine-2-carboxylic acid, particularly the strained three-membered aziridine ring, render it a molecule of significant interest in biochemical research. Its reactivity, driven by the electrophilic nature of the aziridine moiety, positions it as a modulator of specific biochemical pathways, primarily through covalent interactions with biological nucleophiles. Research into its mechanism of action has focused on its potential as an inhibitor of enzymes, particularly those with nucleophilic residues like cysteine in their active sites.

Detailed Research Findings

The core of (2R)-1-acetylaziridine-2-carboxylic acid's mechanism of action lies in the susceptibility of its aziridine ring to nucleophilic attack. This reactivity has been explored in the context of enzyme inhibition, where the compound can act as an irreversible inhibitor.